An In-depth Technical Guide to 6-Bromo-5-methyl-1H-indazole: Chemical Properties, Synthesis, and Biological Significance
An In-depth Technical Guide to 6-Bromo-5-methyl-1H-indazole: Chemical Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthetic methodologies, and potential biological applications of 6-Bromo-5-methyl-1H-indazole. This document is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry, drug discovery, and chemical synthesis.
Core Chemical Properties
6-Bromo-5-methyl-1H-indazole is a substituted indazole derivative with the chemical formula C₈H₇BrN₂.[1][2] Its structure features a bicyclic system composed of a pyrazole ring fused to a benzene ring, with a bromine atom at the 6-position and a methyl group at the 5-position. This compound is typically a light brown to orange solid and should be stored at 0-8 °C.[2]
Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇BrN₂ | [1][2][3] |
| Molecular Weight | 211.06 g/mol | [2] |
| CAS Number | 1000343-69-0 | [1][2] |
| Appearance | Light brown to orange solid | [2] |
| Boiling Point | 344.6 °C at 760 mmHg | |
| Purity | ≥ 95% (HPLC) | [2] |
| Storage Conditions | 0-8 °C | [2] |
Spectral Data (Predicted)
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0 | s | 1H | H3 |
| ~7.8 | s | 1H | H7 |
| ~7.5 | s | 1H | H4 |
| ~2.4 | s | 3H | -CH₃ |
| ~13.0 | br s | 1H | N-H |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~140 | C7a |
| ~135 | C3 |
| ~130 | C5 |
| ~125 | C4 |
| ~120 | C7 |
| ~118 | C6 |
| ~110 | C3a |
| ~20 | -CH₃ |
Solvent: DMSO-d₆
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-2800 | Broad | N-H stretch |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| 1620-1580 | Medium | C=C aromatic ring stretch |
| 1500-1450 | Strong | C=N aromatic ring stretch |
| 1100-1000 | Strong | C-N stretch |
| 850-750 | Strong | C-H out-of-plane bend |
| 700-600 | Medium | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion | Notes |
| 210/212 | [M]⁺ | Molecular ion peak with characteristic ~1:1 isotopic pattern for Bromine. |
| 131 | [M-Br]⁺ | Loss of bromine atom. |
Synthesis and Experimental Protocols
While a specific protocol for the synthesis of 6-Bromo-5-methyl-1H-indazole is not explicitly detailed in the surveyed literature, a reliable method can be adapted from the well-established synthesis of 6-Bromo-1H-indazole from 4-bromo-2-methylaniline.[5] The proposed synthesis for 6-Bromo-5-methyl-1H-indazole would start from the commercially available 4-bromo-3-methylaniline.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 6-Bromo-5-methyl-1H-indazole.
Detailed Experimental Protocol (Adapted)
Step 1: Acetylation of 4-Bromo-3-methylaniline
-
In a suitable reaction vessel, dissolve 4-bromo-3-methylaniline in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain N-(4-Bromo-3-methylphenyl)acetamide.
Step 2: Diazotization and Cyclization
-
Suspend the N-(4-Bromo-3-methylphenyl)acetamide in a suitable solvent such as chloroform.
-
Add potassium acetate followed by isoamyl nitrite.
-
Heat the mixture to reflux (around 60-70 °C) and maintain for 12-24 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
To the residue, add a solution of hydrochloric acid and heat to induce hydrolysis of the N-acetyl group.
-
Cool the acidic mixture and neutralize with a strong base (e.g., NaOH solution) to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude 6-Bromo-5-methyl-1H-indazole by recrystallization from a suitable solvent (e.g., ethanol/water or toluene) or by column chromatography on silica gel.
Spectroscopic Analysis Workflow
The structural confirmation of the synthesized 6-Bromo-5-methyl-1H-indazole would be performed using a combination of spectroscopic techniques.
Caption: Workflow for spectroscopic analysis of the compound.
Biological Significance and Applications in Drug Development
The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to mimic the purine core of ATP, making it a valuable framework for designing enzyme inhibitors, particularly protein kinase inhibitors.[6][7] Derivatives of 6-bromo-1H-indazole have shown significant potential in targeting kinases implicated in cancer.[8] While specific biological data for 6-Bromo-5-methyl-1H-indazole is limited, its structural similarity to known kinase inhibitors suggests its potential as a building block in the development of novel therapeutics.
Role as a Kinase Inhibitor Scaffold
The 1H-indazole core can act as a competitive inhibitor at the ATP-binding site of kinases.[7] The nitrogen atoms of the indazole ring can form crucial hydrogen bond interactions with the hinge region of the kinase domain. The bromine atom at the 6-position provides a handle for further synthetic modifications, such as Suzuki or Sonogashira coupling reactions, to explore the solvent-exposed regions of the ATP-binding pocket and enhance potency and selectivity.[7]
Potential Signaling Pathway Targets
Based on the activity of related indazole derivatives, compounds derived from 6-Bromo-5-methyl-1H-indazole could potentially target key signaling pathways involved in cancer progression, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Polo-like Kinase 4 (PLK4) pathways.[7][9]
Caption: Inhibition of the VEGFR signaling pathway.
Experimental Protocols for Biological Evaluation
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced in the kinase reaction.
Workflow:
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol:
-
Kinase Reaction: In a 384-well plate, prepare a reaction mixture containing the target kinase, its specific substrate, and the test compound (a derivative of 6-Bromo-5-methyl-1H-indazole) at various concentrations. Initiate the reaction by adding ATP. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and consume any remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent. This converts the ADP produced in the initial kinase reaction back to ATP, which is then used by a luciferase to generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of a compound on the viability and proliferation of cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell proliferation by 50%.
Conclusion
6-Bromo-5-methyl-1H-indazole represents a valuable scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. Its chemical structure offers opportunities for diverse synthetic modifications to optimize potency and selectivity against various biological targets. While specific experimental data for this compound is not widely published, this guide provides a comprehensive overview based on data from closely related analogues and established methodologies. The provided protocols for synthesis and biological evaluation offer a solid foundation for researchers to explore the potential of 6-Bromo-5-methyl-1H-indazole and its derivatives in drug discovery.
References
- 1. americanelements.com [americanelements.com]
- 2. chemimpex.com [chemimpex.com]
- 3. labsolu.ca [labsolu.ca]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
